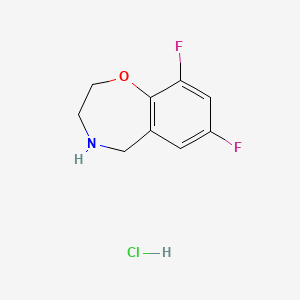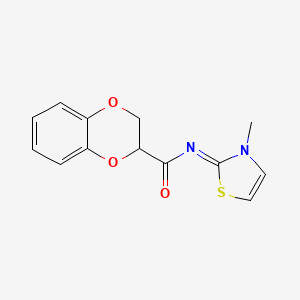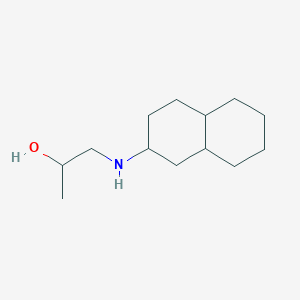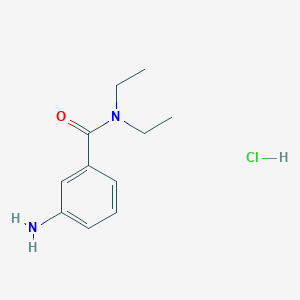
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide, also known as 2-PMPA, is a selective inhibitor of glutamate carboxypeptidase II (GCPII). GCPII is an enzyme that is expressed in the brain and is involved in the metabolism of the neurotransmitter glutamate. 2-PMPA has been studied extensively due to its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
作用机制
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide works by inhibiting GCPII, which is involved in the metabolism of the neurotransmitter glutamate. Glutamate is an excitatory neurotransmitter that is involved in many physiological processes in the brain. Excessive glutamate signaling has been implicated in the pathogenesis of many neurological disorders. By inhibiting GCPII, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide reduces the breakdown of glutamate, leading to decreased glutamate signaling and potentially improved neurological function.
Biochemical and Physiological Effects:
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to reduce amyloid beta levels in the brain, improve cognitive function, protect dopaminergic neurons, and reduce pain behavior. These effects are likely due to the inhibition of GCPII and the resulting reduction in glutamate signaling.
实验室实验的优点和局限性
One advantage of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is its selectivity for GCPII, which reduces the potential for off-target effects. Additionally, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to be effective in animal models of neurological disorders, suggesting that it may have potential therapeutic applications in humans. One limitation of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide. One area of interest is the potential therapeutic applications of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide in humans with neurological disorders. Clinical trials will be needed to determine the safety and efficacy of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide in humans. Another area of interest is the development of more potent and selective inhibitors of GCPII, which may have improved therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide and its potential mechanisms of action.
合成方法
The synthesis of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide involves the reaction of N-(3-bromopropyl)pyrrolidine with guanidine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with hydroiodic acid to yield the hydroiodide salt of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide.
科学研究应用
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Parkinson's disease, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to protect dopaminergic neurons and improve motor function in animal models. In neuropathic pain, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to reduce pain behavior in animal models.
属性
IUPAC Name |
2-(3-pyrrolidin-1-ylpropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.HI/c9-8(10)11-4-3-7-12-5-1-2-6-12;/h1-7H2,(H4,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIEBPUYJEZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)


![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)

![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)

![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)
![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)